molecular formula C7H5NO2 B11922381 Furo[3,2-b]pyridin-7-ol

Furo[3,2-b]pyridin-7-ol

Cat. No.: B11922381
M. Wt: 135.12 g/mol
InChI Key: VFKSCBWEMVXDRJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-7-ol: is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Chemistry: Furo[3,2-b]pyridin-7-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in modulating specific biochemical pathways .

Medicine: The compound’s pharmacological properties make it a candidate for developing new therapeutic agents. It has been investigated for its anticancer activity, particularly against breast cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Furo[3,2-b]pyridin-7-ol stands out due to its specific binding affinities and the unique structural features that allow for diverse chemical modifications. Its versatility in various scientific applications highlights its potential as a valuable compound in research and industry .

Properties

IUPAC Name

4H-furo[3,2-b]pyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKSCBWEMVXDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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